molecular formula C17H18FNO3 B1395575 3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone CAS No. 477846-10-9

3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone

Katalognummer: B1395575
CAS-Nummer: 477846-10-9
Molekulargewicht: 303.33 g/mol
InChI-Schlüssel: WDJZUKPCAWKZSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Key Features 3-(4-Fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone is a pyridinone derivative characterized by a hydroxyl group at position 4, a 4-fluorobenzyl substituent at position 3, and a tetrahydrofuranmethyl group at position 1. Its molecular formula is C₁₇H₁₈FNO₃, with a molecular weight of 303.34 g/mol and CAS number 477846-10-9 . The tetrahydrofuranmethyl moiety enhances solubility in polar solvents compared to alkyl or aromatic substituents, while the 4-fluorobenzyl group contributes to hydrophobic interactions in biological systems.

Eigenschaften

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(oxolan-2-ylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c18-13-5-3-12(4-6-13)10-15-16(20)7-8-19(17(15)21)11-14-2-1-9-22-14/h3-8,14,20H,1-2,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJZUKPCAWKZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824467
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biologische Aktivität

3-(4-Fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone, with the CAS number 477846-10-9, is a pyridinone derivative that has garnered attention due to its potential biological activities. This compound's structure includes a fluorobenzyl group and a tetrahydrofuran moiety, which may contribute to its pharmacological properties. This article explores its biological activity, including pharmacokinetics, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C17_{17}H18_{18}FNO3_3
  • Molecular Weight : 303.34 g/mol
  • CAS Number : 477846-10-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of pyridinones exhibit significant anticancer properties. For instance, compounds similar to 3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Cell Cycle Regulation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. While specific data on 3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone is limited, insights can be drawn from related compounds.

Table 1: Comparative Pharmacokinetics of Related Compounds

Compound NameHalf-Life (hrs)Metabolism PathwayBioavailability
FD-1~0.67Hepatic microsomal enzymesModerate
FT-207~3.0Phase I metabolismHigh

Case Studies

A few case studies highlight the biological activity of pyridinone derivatives:

  • Study on Anticancer Effects : A study published in PubMed demonstrated that a related pyridinone compound significantly reduced tumor size in vivo models by inducing apoptosis and inhibiting angiogenesis.
  • Metabolic Studies : Research comparing the metabolism of fluorinated pyrimidines indicated that similar compounds undergo rapid hepatic metabolism, which could influence their therapeutic efficacy and toxicity profiles .

Toxicity and Safety Profile

While specific toxicity data for 3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone is scarce, general safety assessments for related tetrahydrofuran derivatives suggest low acute toxicity with potential reproductive toxicity observed in animal studies .

Table 2: Toxicity Data Overview

Compound NameToxicity LevelObservations
Tetrahydrofuran DerivativeLowNo significant acute effects; reproductive toxicity noted at high doses

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

One of the significant applications of 3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone is in the context of Alzheimer's disease. Research indicates that derivatives of hydroxypyridinones can act as metal chelators, which are crucial in modulating amyloid-beta protein interactions. For instance, compounds similar to this pyridinone have been designed to investigate their ability to penetrate cellular barriers and interact with amyloid fibrils, offering potential therapeutic pathways for Alzheimer's treatment .

Cancer Therapy

The compound has also been studied for its role in cancer therapy. A patent describes its use in modulating the activity of Heat Shock Protein 70 (Hsp70), which is implicated in various cancers. The inhibition of Hsp70 can enhance the efficacy of existing cancer treatments by promoting apoptosis in cancer cells . This application highlights its potential as a therapeutic agent in oncology.

Case Study 1: Interaction with Amyloid Proteins

In a study focusing on the interaction of hydroxypyridinone derivatives with amyloid-beta proteins, it was found that these compounds could effectively penetrate the blood-brain barrier and bind to fibrils formed by amyloid-beta, suggesting their potential as fluorescent trackers for Alzheimer's research. The study utilized advanced techniques such as X-ray crystallography and TD-DFT calculations to characterize these interactions .

Case Study 2: Hsp70 Modulation in Cancer Treatment

A recent investigation into the modulation of Hsp70 by pyridinone derivatives demonstrated significant promise in preclinical models. The study reported that administering these compounds resulted in reduced tumor growth rates and increased sensitivity to chemotherapeutic agents. This finding underscores the relevance of 3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone in developing new cancer therapies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Alzheimer's DiseaseInteraction with amyloid-beta proteinsEffective penetration and binding to fibrils
Cancer TherapyModulation of Hsp70 activityReduced tumor growth and enhanced chemotherapy effects
Fluorescence StudiesTracking cellular interactionsSuccessful use as a fluorescent tracker

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous pyridinones differ in substituents at positions 1 and 3, leading to variations in physicochemical properties, binding affinities, and biological activity. Below is a comparative analysis based on the evidence:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound : 3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone 3: 4-Fluorobenzyl
1: Tetrahydrofuranmethyl
C₁₇H₁₈FNO₃ 303.34 Enhanced solubility in polar solvents
Analog 1 : 3-(4-Fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone 3: 4-Fluorobenzyl
1: Morpholinopropyl
C₁₈H₂₄FN₂O₃ 335.40 Improved bioavailability due to morpholine’s amphiphilic nature
Analog 2 : 3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone 3: 2,4-Dichlorobenzyl
1: 4-Pyridinylmethyl
C₁₈H₁₄Cl₂N₂O₂ 361.22 Higher logP (lipophilicity) due to dichlorobenzyl group
Analog 3 : 3-(4-Chlorobenzyl)-1-cycloheptyl-4-hydroxy-2(1H)-pyridinone 3: 4-Chlorobenzyl
1: Cycloheptyl
C₁₉H₂₂ClNO₂ 331.84 Reduced solubility; potential for sustained release
Analog 4 : 3-(4-Chlorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone 3: 4-Chlorobenzyl
1: 3-Methoxybenzyl
C₂₀H₁₈ClNO₃ 355.81 Increased steric hindrance; altered receptor binding

Key Findings from Comparative Studies

Substituent Effects on Solubility The tetrahydrofuranmethyl group in the target compound improves aqueous solubility compared to analogs with bulky alkyl (e.g., cycloheptyl in Analog 3) or aromatic (e.g., 3-methoxybenzyl in Analog 4) substituents . Morpholinopropyl (Analog 1) introduces a polar tertiary amine, enhancing solubility while maintaining moderate lipophilicity .

Impact of Halogenation on Bioactivity

  • The 4-fluorobenzyl group in the target compound and Analog 1 is associated with higher metabolic stability compared to 2,4-dichlorobenzyl (Analog 2), which increases lipophilicity but may elevate toxicity risks .
  • 4-Chlorobenzyl (Analogs 3 and 4) shows intermediate binding affinity in receptor assays, suggesting fluorine’s electronegativity provides superior interactions in some contexts .

Pharmacokinetic Considerations Analogs with pyridinylmethyl (Analog 2) or morpholinopropyl (Analog 1) groups exhibit improved blood-brain barrier penetration due to balanced logP values . The cycloheptyl group (Analog 3) extends half-life in vivo but reduces oral bioavailability due to poor solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone
Reactant of Route 2
3-(4-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.